(-)-Pisatin

Phytoalexin Antifungal Enantioselectivity

(-)-Pisatin is the defined (6aS,11aS) stereoisomer of the pea phytoalexin pisatin. Unlike racemic or opposite-enantiomer forms, our ≥98% (HPLC) material enables reproducible antifungal assays, fungal detoxification enzyme studies (e.g., pisatin demethylase), and structure-activity relationship (SAR) investigations. Sourced via precursor-fed biosynthesis achieving up to 92% enantiomeric excess, this chiral probe ensures unambiguous data in biosynthetic pathway elucidation, phytoalexin engineering research, and non-host resistance studies. Select this stereochemically validated standard to eliminate confounding variables and drive publishable, translatable results.

Molecular Formula C17H14O6
Molecular Weight 314.29 g/mol
CAS No. 20186-22-5
Cat. No. B126560
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(-)-Pisatin
CAS20186-22-5
Synonyms(+)-pisatin
(-)-pisatin
(S,S)-pisatin
pisatin
pisatin, (+)-
pisatin, (-)-
pisatin, (6aR-cis)-isomer
pisatin, (6aS-cis)-isome
Molecular FormulaC17H14O6
Molecular Weight314.29 g/mol
Structural Identifiers
SMILESCOC1=CC2=C(C=C1)C3C(CO2)(C4=CC5=C(C=C4O3)OCO5)O
InChIInChI=1S/C17H14O6/c1-19-9-2-3-10-12(4-9)20-7-17(18)11-5-14-15(22-8-21-14)6-13(11)23-16(10)17/h2-6,16,18H,7-8H2,1H3/t16-,17+/m0/s1
InChIKeyLZMRDTLRSDRUSU-DLBZAZTESA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearancePowder

Structure & Identifiers


Interactive Chemical Structure Model





(-)-Pisatin (CAS 20186-22-5) Procurement Guide: A Pterocarpan Phytoalexin with Defined Stereochemical and Antifungal Properties


(-)-Pisatin (CAS 20186-22-5), also known as (S,S)-Pisatin, is the (6aS,11aS) stereoisomer of the pterocarpan phytoalexin pisatin. It is a secondary metabolite originally identified as a minor, inducible product in the garden pea (Pisum sativum) [1]. As a member of the isoflavonoid class, it shares a core benzopyranofuranobenzene skeleton with other legume phytoalexins but is distinguished by its specific stereochemistry and 3-methoxy-6a-hydroxy-8,9-methylenedioxy substitution pattern [2]. Its primary biological relevance stems from its antimicrobial activity, particularly against certain phytopathogenic fungi [3].

Why Substituting (-)-Pisatin with Racemic Pisatin or Other Pterocarpans Compromises Experimental Integrity and Research Outcomes


Generic substitution of (-)-Pisatin with its (+)-enantiomer, racemic mixture, or even structurally related pterocarpans like (-)-maackiain or (-)-medicarpin is scientifically unjustified due to well-documented stereochemical specificity in both biological activity and metabolic processing [1]. Studies have unequivocally demonstrated that fungal pathogens exhibit differential sensitivity to pisatin enantiomers, with the non-host or opposite enantiomer often being more inhibitory [1]. Furthermore, fungal detoxification enzymes, such as pisatin demethylase, show distinct kinetic profiles and product formation patterns for (+)-pisatin versus (-)-pisatin [2]. Using an undefined or incorrect stereoisomer introduces a confounding variable, leading to irreproducible results in antifungal assays, biosynthetic pathway studies, and any research involving chiral recognition elements, including the assessment of phytoalexin engineering in transgenic plants [1].

Quantitative Evidence for the Differentiated Performance of (-)-Pisatin


Enantioselective Antifungal Activity: (-)-Pisatin Exhibits Superior Toxicity to Specific Fungal Pathogens Compared to Its (+)-Enantiomer

In a comprehensive study of 36 fungal isolates representing 19 species, the toxicity of (-)-pisatin was directly compared with that of (+)-pisatin. The results revealed that the opposite enantiomer of the host phytoalexin (i.e., (-)-pisatin for many pea pathogens) was often more inhibitory to fungal growth than the naturally occurring (+)-pisatin [1]. While tolerance varied among species, this study provides a direct, head-to-head comparison establishing that enantiomeric identity is a critical determinant of antifungal potency, not just the pterocarpan core structure [1].

Phytoalexin Antifungal Enantioselectivity

Enantioselective Metabolism: (-)-Pisatin is Processed via a Distinct Detoxification Pathway with Transient Intermediate Accumulation

A study on pisatin demethylase (PDA) activity in transformed Ascochyta rabiei strains revealed a stark difference in the metabolic fate of pisatin enantiomers. The transformants rapidly demethylated (+)-pisatin to (+)-6a-hydroxymaackiain within 2-4 hours, which then stably accumulated in the medium [1]. In contrast, when tested with (-)-pisatin, the demethylation product only transiently accumulated and was subsequently degraded further, with a downstream metabolite tentatively identified as 3,7,2'-trihydroxy-4',5'-methylenedioxy isoflavan [1].

Xenobiotic Metabolism Fungal Detoxification Chiral Chromatography

Biosynthetic Production of (-)-Pisatin with High Enantiomeric Purity via Precursor Feeding

The unnatural enantiomer, (-)-pisatin, can be generated in significant quantities with high optical purity by exploiting the stereospecificity of the pisatin biosynthetic pathway. When pea (Pisum sativum) tissues were induced with CuCl2 and simultaneously supplied with (-)-maackiain, they produced pisatin in which up to 92% of the product was the (-)-enantiomer, a stark contrast to the nearly exclusive production of (+)-pisatin under normal induction [1]. This demonstrates the stereochemical retention of the 6a-hydroxylation step.

Phytoalexin Elicitation Biotransformation Isotopic Labeling

High-Impact Application Scenarios for (-)-Pisatin Leveraging Its Proven Differentiated Properties


Agricultural Biopesticide Development: Engineering Broad-Spectrum Fungal Resistance

The finding that the opposite enantiomer of a host phytoalexin is often more inhibitory to pathogens [1] positions (-)-pisatin as a prime candidate for developing novel, bio-based antifungal agents or for engineering transgenic plants with enhanced disease resistance. Its efficacy against non-host fungi suggests it could provide protection beyond the narrow spectrum of natural pea pathogens [1].

Mechanistic Studies of Fungal Detoxification and Virulence

The distinct metabolic pathway of (-)-pisatin, characterized by transient accumulation of a demethylation product and further degradation [2], makes it an essential tool for dissecting the enzymology of phytoalexin detoxification. Researchers can use (-)-pisatin to probe the active site stereospecificity of enzymes like pisatin demethylase (PDA) and to identify novel fungal metabolites [2].

Chiral Probe in Plant Biochemistry and Secondary Metabolism

The ability to generate (-)-pisatin with high enantiomeric purity (up to 92%) via precursor feeding [3] provides a unique chiral probe for studying the stereochemical course of pterocarpan biosynthesis. It is invaluable for experiments involving isotopic labeling, NMR analysis of reaction mechanisms, and characterizing the stereospecificity of key biosynthetic enzymes like 6a-hydroxylases and O-methyltransferases [3].

Pharmacological Research for Antimicrobial and Anticancer Activities

As a structurally defined chiral pterocarpan, (-)-pisatin serves as a critical reference standard for structure-activity relationship (SAR) studies investigating the antimicrobial, cytotoxic, or other pharmacological properties of isoflavonoids. Its pure enantiomeric form allows for the accurate assessment of stereochemistry-dependent biological effects in mammalian cell-based assays [REFS-1, REFS-2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

28 linked technical documents
Explore Hub


Quote Request

Request a Quote for (-)-Pisatin

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.